Hexasodium;antimony(3+);2,3-disulfidobutanedioate
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Overview
Description
Antimony is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin . Antimony can also cause problems with the lungs, heart, and stomach .
Synthesis Analysis
Antimony compounds can be synthesized by various methods. For instance, new antimony(III) compounds can be synthesized by reacting Sb(OEt)3 with organic ligands . Another method involves the reaction of triarylantimony with ethylene glycol or pyrocatechol in the presence of an oxidant and dimethyl sulfoxide (DMSO) .Molecular Structure Analysis
Antimony exists in many allotropic forms, which are physically distinct conditions that result from different arrangements of the same atoms in molecules or crystals . The molecular structures of antimony compounds can be determined using techniques such as NMR, IR, and Raman spectroscopy .Chemical Reactions Analysis
Antimony and its compounds can undergo various chemical reactions. For example, antimony(III) can react with aqueous ammonia to precipitate white Sb(OH)3 . Under moderately acidic conditions, H2S can precipitate red Sb2S3 .Physical and Chemical Properties Analysis
Antimony is a lustrous silvery bluish white solid that is very brittle and has a flaky texture . It has a boiling point of 2975°F and a melting point of 1166°F . Antimony is insoluble in water .Safety and Hazards
Future Directions
Properties
IUPAC Name |
hexasodium;antimony(3+);2,3-disulfidobutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O4S2.6Na.2Sb/c3*5-3(6)1(9)2(10)4(7)8;;;;;;;;/h3*1-2,9-10H,(H,5,6)(H,7,8);;;;;;;;/q;;;6*+1;2*+3/p-12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGOCZMBIYQOFE-UHFFFAOYSA-B |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].C(C(C(=O)[O-])[S-])(C(=O)[O-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Sb+3].[Sb+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Na6O12S6Sb2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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